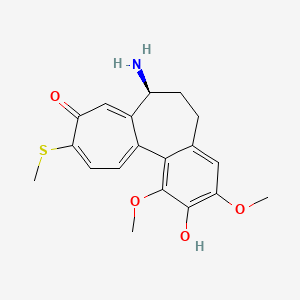
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure fused with a phenylsulfonyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as sulfonylation and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to isolate the desired product.
化学反応の分析
Types of Reactions
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-isoindole-1,3(2H)-dione: Another bicyclic compound with different functional groups.
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide: A related compound with a similar core structure but different substituents.
Dicyclopentadiene: A simpler bicyclic compound used in various chemical applications.
Uniqueness
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- is unique due to its specific structural features and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
78087-47-5 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,13-4-2-1-3-5-13)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,11-12,14-15H,8-10H2 |
InChIキー |
AEYDHJVXYFTLNK-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2CN(C3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
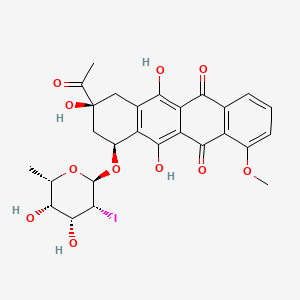
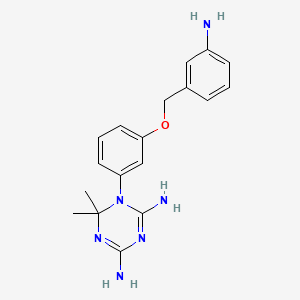
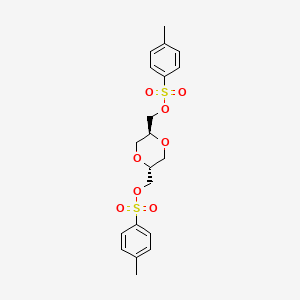
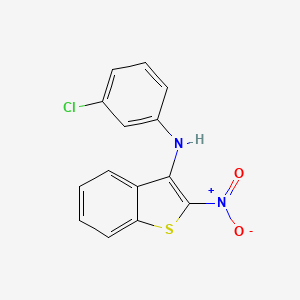

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

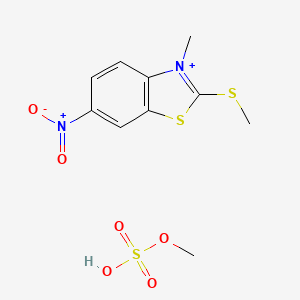

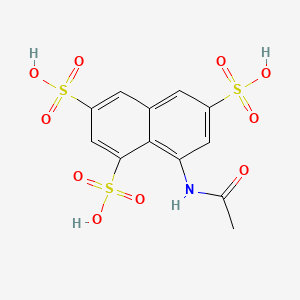
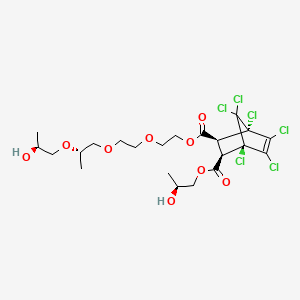
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
